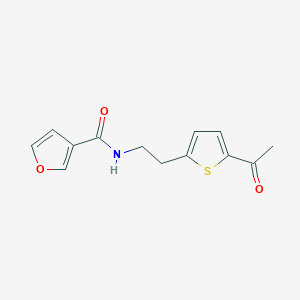

N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core linked via an ethyl chain to a 5-acetylthiophene moiety.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMYDTHQQMNDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that both furan and indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

Furan and indole derivatives are known to interact with their targets, leading to a variety of changes. These changes can include alterations in cell signaling, enzyme activity, and gene expression, among others.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as furan and indole derivatives, have been found to impact a variety of biochemical pathways. These pathways can include those involved in inflammation, viral replication, cancer progression, and more.

Result of Action

Similar compounds, such as furan and indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. These effects suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide could potentially have similar impacts.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Acetylthiophen moiety : Known for its potential anticancer properties.

- Furan ring : Associated with various biological activities, including antimicrobial effects.

- Carboxamide group : Enhances solubility and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with acetyl groups often enhance biological activity by improving interaction with cellular targets.

-

Cell Line Studies :

- The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, it showed promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87) .

- The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating effective potency against these cell lines.

-

Mechanism of Action :

- The mechanism involves the induction of apoptosis and disruption of mitochondrial function, leading to cell death. Preliminary studies suggest that it may interact with proteins involved in cancer cell survival pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly due to the furan and thiophene rings.

- In Vitro Studies :

- Preliminary tests have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The presence of the carboxamide group may also confer anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

Data Table: Biological Activity Overview

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound significantly reduced tumor size compared to control groups, suggesting strong in vivo anticancer activity.

-

Case Study 2: Mechanistic Insights

- Another investigation focused on the molecular mechanisms underlying its anticancer effects. Researchers utilized flow cytometry to analyze apoptosis markers, revealing that treated cells exhibited increased levels of cleaved caspase-3, a key indicator of apoptosis.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among similar compounds include:

Substituents on the furan ring : Methyl or halogen groups alter lipophilicity and metabolic stability.

Linker modifications : Ethyl vs. methylene chains affect conformational flexibility.

Heterocyclic substituents : Thiophene, isoxazole, or sulfonamide groups influence electronic properties and target binding.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

Q & A

Q. How do structural modifications (e.g., thiophene vs. furan substitution) affect bioactivity?

- Methodology : Synthesize analogues (e.g., replacing furan with pyridine) and compare IC₅₀ values. highlights the importance of functional group positioning for potency .

Data Contradiction Analysis

Q. How to address low yields (<20%) in Pd-catalyzed syntheses?

- Analysis : Low yields (e.g., 17.2% in ) may stem from catalyst deactivation or poor intermediate stability. Solutions include:

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity () .

- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups to stabilize amines during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.